4-(4-(Difluoromethoxy)phenyl)piperidine
CAS No.:
Cat. No.: VC18132977
Molecular Formula: C12H15F2NO
Molecular Weight: 227.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F2NO |
|---|---|
| Molecular Weight | 227.25 g/mol |
| IUPAC Name | 4-[4-(difluoromethoxy)phenyl]piperidine |
| Standard InChI | InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2 |
| Standard InChI Key | OJDULRLLWOSBKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a six-membered piperidine ring connected to a para-substituted phenyl group via a single bond. The phenyl ring features a difluoromethoxy (-OCFH) substituent, introducing both steric and electronic modifications. The molecular formula is CHFNO, with a molecular weight of 227.25 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 227.25 g/mol |
| IUPAC Name | 4-(4-(Difluoromethoxy)phenyl)piperidine |
| CAS Number | Not formally assigned |
| XLogP3-AA | ~2.1 (estimated) |
The difluoromethoxy group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving blood-brain barrier permeability .
Spectroscopic Data
-
H NMR: Distinct signals for piperidine protons (δ 1.4–2.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and -OCFH protons (δ 5.1–5.3 ppm) .
-
F NMR: A singlet near δ -80 ppm for the difluoromethoxy group .
-
IR Spectroscopy: Stretching vibrations at 1,250 cm (C-F) and 1,100 cm (C-O-C) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step sequences starting from 4-hydroxypiperidine and 4-(difluoromethoxy)phenol. A patented method for analogous compounds (e.g., 4-[4-(trifluoromethoxy)phenoxy]piperidine) involves :
-
Quaternization: Reacting 4-(4-(difluoromethoxy)phenyl)pyridine with benzyl halides to form pyridinium salts.
-
Reduction: Sodium borohydride-mediated reduction to yield 1,2,3,6-tetrahydropyridine intermediates.
-
Hydrogenation: Catalytic hydrogenation (Pd/C or PtO) under acidic conditions to saturate the piperidine ring.
-
Deprotection: Alkaline hydrolysis to remove benzyl groups.
Key Challenges:
Yield Optimization
Recent advancements report 75–85% yields using flow chemistry and microwave-assisted synthesis, reducing reaction times from 48 hours to 6–8 hours .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomal carriers .
-
Thermal Stability: Decomposes at 210°C, requiring storage at 2–8°C .
-
Photostability: Susceptible to UV-induced degradation; amber glass packaging recommended .
Comparative Analysis
| Property | 4-(4-(Difluoromethoxy)phenyl)piperidine | 4-(Trifluoromethoxy) Analog |
|---|---|---|
| LogP | 2.1 | 2.5 |
| Melting Point | 92–94°C | 101–103°C |
| Metabolic Stability | t = 45 min (human microsomes) | t = 28 min |
The difluoromethoxy group offers a balance between lipophilicity and metabolic stability compared to trifluoromethoxy derivatives .
Future Directions
-
Structure-Activity Relationships: Systematic modification of the piperidine N-substituent to optimize target selectivity.
-
Prodrug Development: Esterification of the piperidine nitrogen to enhance oral bioavailability.
-
Green Chemistry: Solvent-free synthesis using ball milling or biocatalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume